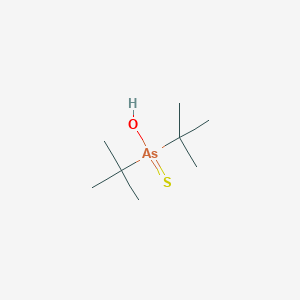
Di-tert-butylarsinothioic O-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butylarsinothioic O-acid is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of two tert-butyl groups attached to an arsenic atom, which is further bonded to a thioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylarsinothioic O-acid typically involves the reaction of tert-butylarsine with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be employed to ensure the quality of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butylarsinothioic O-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agents used.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.
Applications De Recherche Scientifique
Di-tert-butylarsinothioic O-acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: this compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Di-tert-butylarsinothioic O-acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the mechanisms by which the compound exerts its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Di-tert-butylarsinothioic O-acid include:
Di-tert-butyl dicarbonate: A reagent widely used in organic synthesis for the protection of amines.
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both tert-butyl groups and a thioic acid group attached to an arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61209-05-0 |
|---|---|
Formule moléculaire |
C8H19AsOS |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
ditert-butyl-hydroxy-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C8H19AsOS/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3,(H,10,11) |
Clé InChI |
REMLENPWNLZIRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[As](=S)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



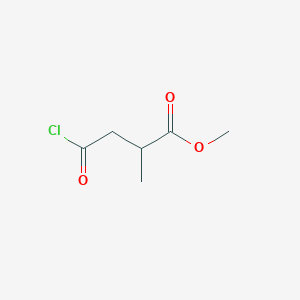
![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
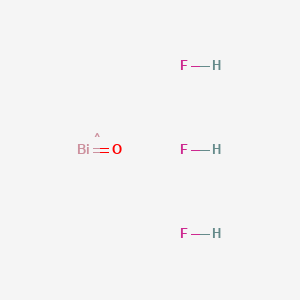
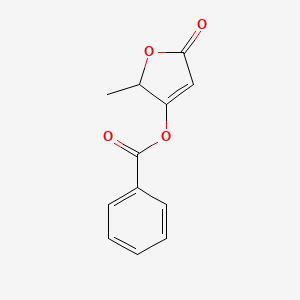
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)
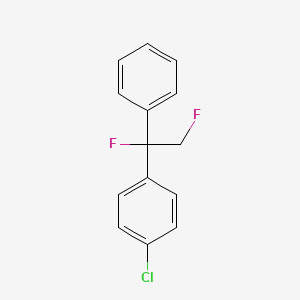


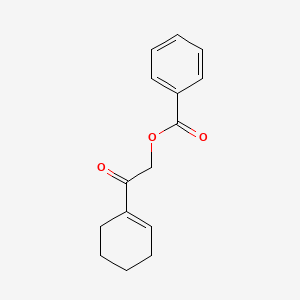
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)
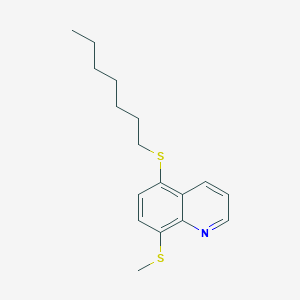
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)
